
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one, or 1-(2-methoxyphenyl)-3-difluorophenylprop-2-en-1-one, is an organic compound that has been studied for its potential applications in scientific research. This compound is a colorless liquid and has a boiling point of 171.4°C. It has a molecular weight of 256.2 g/mol and a molecular formula of C11H9F2O2. 1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one is a highly reactive compound and can be used in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has been studied for its potential applications in scientific research. It has been used as an intermediate in organic synthesis and as a starting material for the synthesis of other compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and other compounds. In addition, it has been used in the synthesis of polymers and other materials.
Wirkmechanismus
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has a highly reactive nature and can be used in a variety of reactions. It can undergo nucleophilic substitution reactions, such as the Williamson ether synthesis reaction, as well as electrophilic substitution reactions, such as the difluoromethylation reaction. It can also undergo elimination reactions, such as the E1 and E2 reactions.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential effects on cancer cells, but further research is needed to determine its efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has several advantages when used in laboratory experiments. It is a highly reactive compound, making it suitable for a variety of reactions. It is also relatively inexpensive and can be synthesized in high yields. However, it is also a highly toxic compound, and proper safety measures should be taken when handling it. In addition, its reactivity can lead to the formation of unwanted side products, which can complicate the synthesis of the desired product.
Zukünftige Richtungen
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has potential applications in a variety of areas. Further research is needed to determine its efficacy in the synthesis of pharmaceuticals and other compounds, as well as its potential effects on biochemical and physiological processes. In addition, its potential use in the synthesis of polymers and other materials should be explored. Finally, its potential use as an intermediate in organic synthesis should be further investigated.
Synthesemethoden
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one can be synthesized using the Williamson ether synthesis reaction. This reaction involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction yields the desired compound in high yields. Other methods of synthesis have been investigated, such as the use of difluoromethylation reactions, but this method is the most efficient and cost-effective.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O2/c1-20-16-8-3-2-5-12(16)15(19)10-9-11-13(17)6-4-7-14(11)18/h2-10H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUZJURIXPBDZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


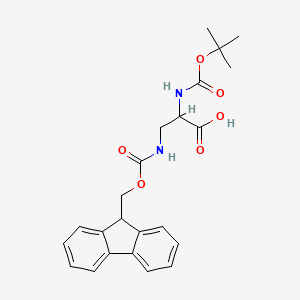

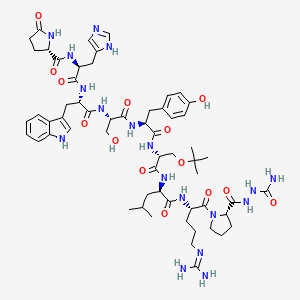


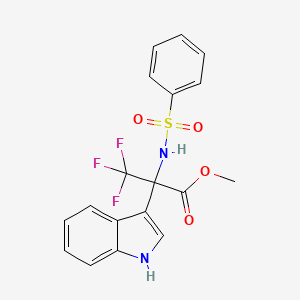
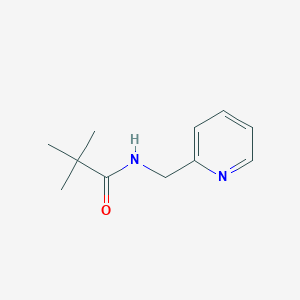

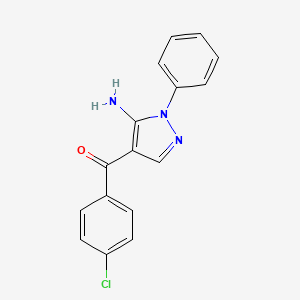

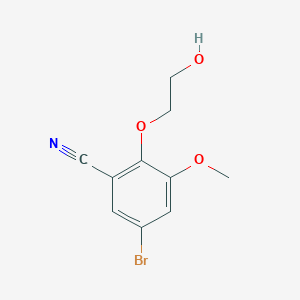
![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)
